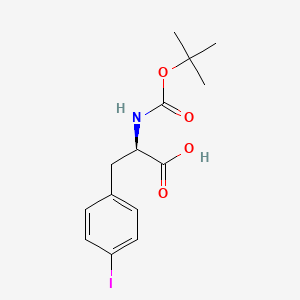
Boc-D-Phe(4-I)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Phe(4-I)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl group is substituted with an iodine atom at the para position. The compound is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus. This protection is crucial for its use in peptide synthesis, as it prevents unwanted reactions at the amino group during the coupling process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Phe(4-I)-OH typically involves the iodination of Boc-D-phenylalanine. The process begins with the protection of the amino group of D-phenylalanine using a tert-butyloxycarbonyl (Boc) group. The iodination is then carried out using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, in an organic solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: Boc-D-Phe(4-I)-OH undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The iodine can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange reactions using halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
Major Products:
Oxidation: Iodate derivatives.
Reduction: Deiodinated phenylalanine derivatives.
Substitution: Halogen-substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry: Boc-D-Phe(4-I)-OH is widely used in peptide synthesis as a building block for the preparation of iodinated peptides. These peptides are valuable in studying protein-protein interactions and enzyme-substrate binding .
Biology: In biological research, iodinated peptides synthesized from this compound are used as probes in imaging studies. The iodine atom serves as a radiolabel for tracking the distribution and localization of peptides in biological systems .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The iodinated peptides exhibit enhanced binding affinity and specificity towards their targets, making them potential candidates for therapeutic applications .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. The compound’s stability and ease of handling make it a preferred choice for industrial peptide synthesis .
Mechanism of Action
The mechanism of action of Boc-D-Phe(4-I)-OH primarily involves its role as a building block in peptide synthesis. The iodine atom in the para position of the phenyl ring enhances the compound’s reactivity and binding affinity. In biological systems, iodinated peptides derived from this compound interact with specific molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Boc-D-Phe-OH: The non-iodinated version of Boc-D-Phe(4-I)-OH.
Boc-D-Phe(4-F)-OH: The fluorinated analog of this compound.
Boc-D-Phe(4-Cl)-OH: The chlorinated analog of this compound.
Comparison: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to its non-iodinated and halogenated analogs, this compound exhibits higher reactivity and binding affinity. The iodine atom also enhances the compound’s radiolabeling potential, making it valuable in imaging studies .
Properties
IUPAC Name |
(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZDBGQWRBTHN-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














